![molecular formula C19H21N2O4P B12615690 N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan CAS No. 918794-15-7](/img/structure/B12615690.png)
N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan is an organophosphorus compound that combines the structural features of both phosphoramidates and amino acids This compound is characterized by the presence of an ethoxy group, a phenyl group, and a phosphoryl group attached to the L-tryptophan backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan typically involves the reaction of L-tryptophan with ethoxy(phenyl)phosphoryl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an appropriate base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The ethoxy group can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.
Wissenschaftliche Forschungsanwendungen
N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used to study the interactions of phosphoramidates with biological molecules.
Industry: It can be used in the production of flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan involves its interaction with specific molecular targets and pathways. The phosphoryl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may act as a prodrug, releasing active metabolites upon enzymatic cleavage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[Ethoxy(phenyl)phosphoryl]-L-threonine
- Ethyl diphenylphosphinate
- Phosphoramidates with different alkoxy or aryloxy groups
Uniqueness
N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan is unique due to its combination of an amino acid backbone with a phosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
918794-15-7 |
|---|---|
Molekularformel |
C19H21N2O4P |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C19H21N2O4P/c1-2-25-26(24,15-8-4-3-5-9-15)21-18(19(22)23)12-14-13-20-17-11-7-6-10-16(14)17/h3-11,13,18,20H,2,12H2,1H3,(H,21,24)(H,22,23)/t18-,26?/m0/s1 |
InChI-Schlüssel |
FPFBEHSLMCHHEA-MDYZWHIJSA-N |
Isomerische SMILES |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Kanonische SMILES |
CCOP(=O)(C1=CC=CC=C1)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Piperidinecarboxamide, 1-acetyl-N-[2-(2,4-dichlorophenoxy)phenyl]-](/img/structure/B12615611.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)-](/img/structure/B12615624.png)
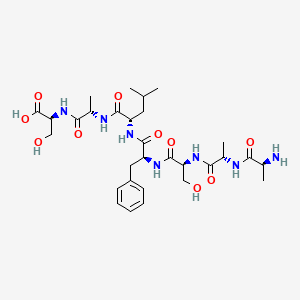
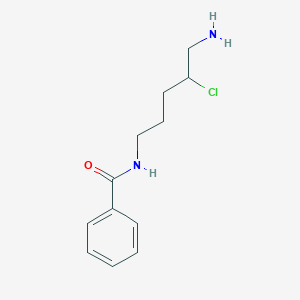
![6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12615640.png)
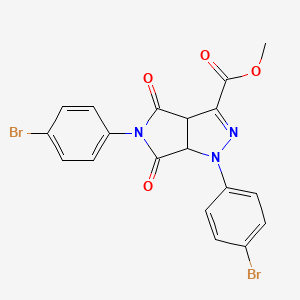
![1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12615647.png)
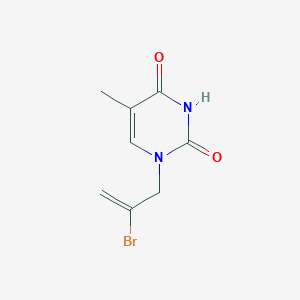
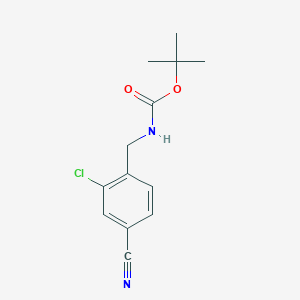

![4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615673.png)
![benzenesulfonic acid;4-[(2S)-4-(2-phenylethyl)morpholin-2-yl]phenol](/img/structure/B12615682.png)
![2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran](/img/structure/B12615691.png)
